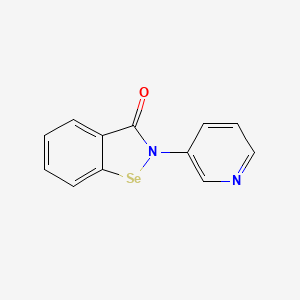
RP-61605
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of RP-61605 involves several steps, typically starting with the preparation of the core benzisoselenazol-3(2H)-one structure. This is followed by the introduction of the pyridinyl group at the 2-position. The reaction conditions often involve the use of selenium reagents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
RP-61605 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different selenium-containing compounds.
Reduction: Reduction reactions can convert it into simpler selenium derivatives.
Substitution: The pyridinyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
RP-61605 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Its selenium content makes it valuable in studies related to selenium biochemistry and its role in biological systems.
Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of RP-61605 involves its interaction with molecular targets in biological systems. It can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage. The pathways involved include the modulation of redox-sensitive signaling pathways and the regulation of gene expression related to oxidative stress responses .
Comparación Con Compuestos Similares
RP-61605 is unique due to its specific structure and selenium content. Similar compounds include other benzisoselenazolones and pyridinyl derivatives. Compared to these compounds, this compound offers distinct advantages in terms of its reactivity and potential applications in various fields. Some similar compounds include:
- 1,2-Benzisoselenazol-3(2H)-one
- 2-(3-pyridinyl)-1,2-benzisoselenazol-3(2H)-one
- Other selenium-containing heterocycles .
Propiedades
Número CAS |
89780-24-5 |
|---|---|
Fórmula molecular |
C12H8N2OSe |
Peso molecular |
275.2 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C12H8N2OSe/c15-12-10-5-1-2-6-11(10)16-14(12)9-4-3-7-13-8-9/h1-8H |
Clave InChI |
USKVYNKDRAWQBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CN=CC=C3 |
Key on ui other cas no. |
89780-24-5 |
Sinónimos |
NAT 06-123 NAT-06-123 RP 61605 RP-61605 RP61605 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















